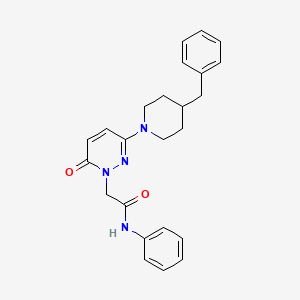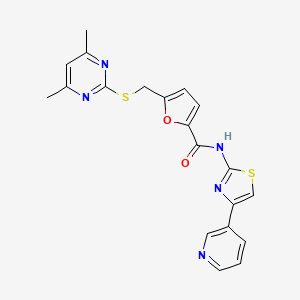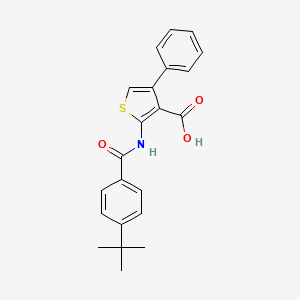![molecular formula C14H10FN3OS2 B12162911 N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 496026-73-4](/img/structure/B12162911.png)
N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-フルオロフェニル)-2-(チエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミドは、チエノピリミジン類に属する合成有機化合物です。この化合物は、特に治療薬の開発における医薬品化学における潜在的な用途のために注目されています。フルオロフェニル基とチエノピリミジン部分の存在は、それがユニークな生物活性を示す可能性があることを示唆しています。
準備方法
合成経路と反応条件
N-(2-フルオロフェニル)-2-(チエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミドの合成は、通常、複数のステップを含みます。
チエノピリミジンコアの形成: チエノピリミジンコアは、酸性または塩基性条件下で、チオフェン誘導体と適切なニトリルまたはアミン前駆体を含む環化反応によって合成できます。
フルオロフェニル基の導入: 2-フルオロフェニル基は、求核置換反応を介して導入できます。この反応では、フッ素化ベンゼン誘導体が求核剤と反応します。
アセトアミド結合の形成: 最後のステップは、アセトアミド結合の形成を伴い、カルボジイミドやアシルクロリドなどの試薬を使用してアミドカップリング反応によって達成できます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が求められる可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、再結晶やクロマトグラフィーなどの厳格な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にチエノピリミジン環の硫黄原子上での酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、アセトアミド結合のカルボニル基を標的にし、それをアミンに変換する可能性があります。
置換: フルオロフェニル基は、反応条件に応じて、求電子または求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件下で用います。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬を無水溶媒中で用います。
置換: 水素化ナトリウム(NaH)や炭酸カリウム(K2CO3)などの塩基の存在下で、アミンやチオールなどの求核剤を用います。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: さまざまな生物学的アッセイにおける生物活性分子の可能性について調査されています。
医学: 特定の酵素または受容体を標的とする薬物の開発において、その治療の可能性について探求されています。
産業: 新しい材料の開発において、または他の産業的に関連する化合物の合成における前駆体として利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
N-(2-フルオロフェニル)-2-(チエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。一般的には、フルオロフェニル基とチエノピリミジン部分によって促進される結合相互作用を介して、酵素または受容体と相互作用する可能性があります。これらの相互作用は、標的タンパク質の活性を調節し、生物学的応答を引き起こす可能性があります。
類似化合物の比較
類似化合物
- N-(2-クロロフェニル)-2-(チエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミド
- N-(2-ブロモフェニル)-2-(チエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミド
- N-(2-メチルフェニル)-2-(チエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミド
独自性
N-(2-フルオロフェニル)-2-(チエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミドは、フッ素原子の存在により独特です。フッ素原子は、化合物の代謝安定性、親油性、および結合親和性を大幅に影響させる可能性があり、さまざまな置換基を持つ類似体と比較して、治療薬としてより効果的になる可能性があります。
類似化合物との比較
Similar Compounds
- N-(2-chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- N-(2-bromophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- N-(2-methylphenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it potentially more effective as a therapeutic agent compared to its analogs with different substituents.
特性
CAS番号 |
496026-73-4 |
|---|---|
分子式 |
C14H10FN3OS2 |
分子量 |
319.4 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide |
InChI |
InChI=1S/C14H10FN3OS2/c15-10-3-1-2-4-11(10)18-12(19)7-21-14-9-5-6-20-13(9)16-8-17-14/h1-6,8H,7H2,(H,18,19) |
InChIキー |
MNUWVXWVMNKTQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=CS3)F |
溶解性 |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12162835.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12162839.png)
![4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12162846.png)

![3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12162856.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12162866.png)
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12162874.png)
![4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12162880.png)

![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162899.png)

![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162907.png)

